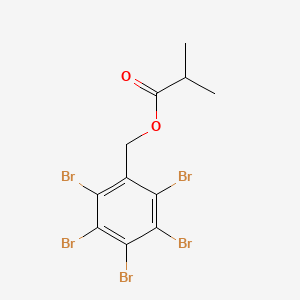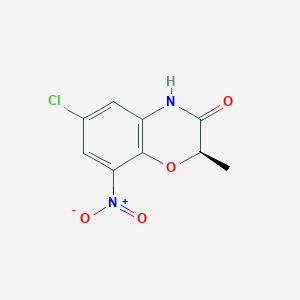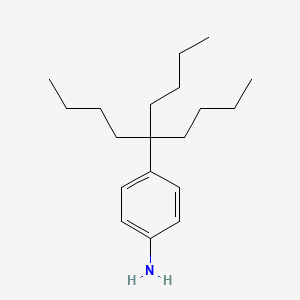![molecular formula C17H14LiN B15165788 lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide CAS No. 611188-32-0](/img/structure/B15165788.png)
lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide is a complex organic compound that belongs to the indole family. . This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Méthodes De Préparation
The synthesis of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the lithium atom and the dimethyl groups. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indole with suitable alkyl halides in the presence of a Lewis acid catalyst.
Cyclization: The final step involves cyclization to form the indeno[2,1-b]indole structure under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Mécanisme D'action
The mechanism of action of lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide involves its interaction with molecular targets in biological systems. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are not found in other indole derivatives.
Propriétés
Numéro CAS |
611188-32-0 |
|---|---|
Formule moléculaire |
C17H14LiN |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide |
InChI |
InChI=1S/C17H14N.Li/c1-11-7-8-15-14(9-11)17-13-6-4-3-5-12(13)10-16(17)18(15)2;/h3-10H,1-2H3;/q-1;+1 |
Clé InChI |
SWKPJZXKEJUXDY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4[CH-]3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)

![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![4-Penten-2-ol, 3-[(2-methoxyethoxy)methoxy]-, (2S,3S)-](/img/structure/B15165735.png)




![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![(2-{[(Prop-2-en-1-yl)oxy]methyl}phenyl)methanol](/img/structure/B15165763.png)

![[(Cyclobut-2-en-1-yl)methoxy]acetic acid](/img/structure/B15165769.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
